Monobutyl fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monobutyl fumarate is an organic compound with the molecular formula C8H12O4. It is a monobutyl ester of fumaric acid, characterized by its colorless liquid form and good water solubility . This compound is primarily used in industrial applications as a solvent and plasticizer .
Preparation Methods
Monobutyl fumarate can be synthesized through the esterification of fumaric acid with 1-butanol. The reaction typically involves dissolving fumaric acid in a suitable solvent, adding an acid catalyst, and then reacting it with 1-butanol at an appropriate temperature . The product is then separated by distillation. Industrial production methods often employ continuous processes to ensure high yield and purity .
Chemical Reactions Analysis
Monobutyl fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce butyl maleate.
Reduction: Reduction reactions can convert it into butyl succinate.
Substitution: It can undergo nucleophilic substitution reactions, where the butyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Monobutyl fumarate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme activity.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism by which monobutyl fumarate exerts its effects involves its interaction with cellular pathways. It can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress . This activation leads to the expression of antioxidant proteins that protect against oxidative damage.
Comparison with Similar Compounds
Monobutyl fumarate can be compared with other similar compounds such as:
Dimethyl fumarate: Used in the treatment of multiple sclerosis and psoriasis, it also activates the Nrf2 pathway but has different pharmacokinetics and bioavailability.
Monomethyl fumarate: Another ester of fumaric acid, it shares similar biological activities but differs in its metabolic profile.
These comparisons highlight the unique properties of this compound, particularly its industrial applications and potential in scientific research.
Properties
CAS No. |
68186-71-0 |
---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
4-butoxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C8H12O4/c1-2-3-6-12-8(11)5-4-7(9)10/h4-5H,2-3,6H2,1H3,(H,9,10) |
InChI Key |
UTOVMEACOLCUCK-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCOC(=O)/C=C/C(=O)O |
SMILES |
CCCCOC(=O)C=CC(=O)O |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.